molecular formula C13H20N4O2S B2874110 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1235289-18-5

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2874110
CAS No.: 1235289-18-5
M. Wt: 296.39
InChI Key: RSNZNNGNHYXTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a complex organic compound. It contains a pyrimidin-2-yl group attached to a piperidin-4-yl group, which is further attached to a cyclopropanesulfonamide group .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FTIR, 1H-NMR, and mass spectral analysis . These techniques provide detailed information about the molecular structure, including the types and numbers of atoms, their arrangement, and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization have been reported .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Research has demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. Several synthesized compounds showed high antibacterial activity, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
  • Another study synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were evaluated for their anti-angiogenic and DNA cleavage activities. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Anticancer Research

  • Sulfonamides have been investigated as terminators of cationic cyclisations, showcasing their utility in the efficient formation of polycyclic systems, which could be beneficial in drug design and synthesis (Haskins & Knight, 2002).
  • A study on the synthesis and antimicrobial activity of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their potent inhibitory activity against certain bacteria, indicating their potential use as antimicrobial agents (Krishnamurthy et al., 2011).

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c18-20(19,12-2-3-12)16-10-11-4-8-17(9-5-11)13-14-6-1-7-15-13/h1,6-7,11-12,16H,2-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZNNGNHYXTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.